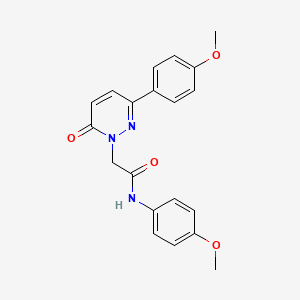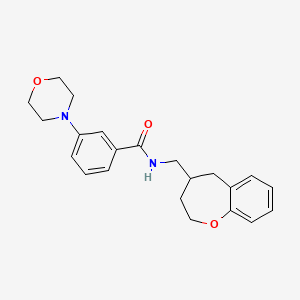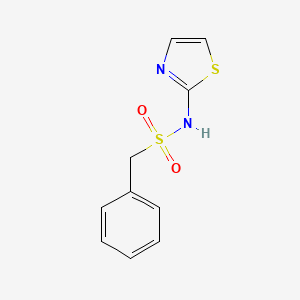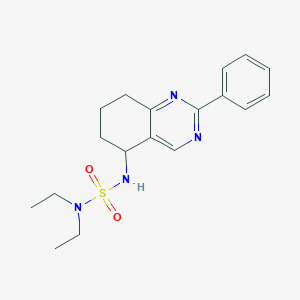
ethyl 4-amino-5-chloro-2-methoxybenzoate
Descripción general
Descripción
Ethyl 4-amino-5-chloro-2-methoxybenzoate is an organic compound belonging to the benzoate ester family It is characterized by the presence of an amino group, a chloro substituent, and a methoxy group on the benzene ring, along with an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-5-chloro-2-methoxybenzoate typically involves the esterification of 4-amino-5-chloro-2-methoxybenzoic acid. One common method includes:
Esterification Reaction: Reacting 4-amino-5-chloro-2-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Types of Reactions:
Substitution Reactions: The amino group can undergo electrophilic substitution reactions, such as acylation or sulfonation.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: It can be involved in coupling reactions like Suzuki-Miyaura coupling, where the chloro substituent can be replaced by various aryl or vinyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Coupling Reactions: Palladium catalysts, such as palladium on carbon or palladium acetate.
Major Products:
Substitution Products: Acylated or sulfonated derivatives.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Coupling Products: Aryl or vinyl-substituted benzoates.
Aplicaciones Científicas De Investigación
Ethyl 4-amino-5-chloro-2-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting 5-HT4 receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and activity, particularly in the context of neurotransmitter receptors.
Industrial Applications: The compound is used in the production of various chemical products, including dyes and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-amino-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets, such as 5-HT4 receptors . The compound can act as an agonist or antagonist, modulating the activity of these receptors. The presence of the amino, chloro, and methoxy groups contributes to its binding affinity and selectivity for the receptor.
Comparación Con Compuestos Similares
4-Amino-5-chloro-2-methoxybenzoic acid: The parent acid of the ester.
4-Amino-5-chloro-2-methoxybenzamide: An amide derivative with similar structural features.
Ethyl 4-amino-2-methoxybenzoate: A similar ester without the chloro substituent.
Uniqueness: Ethyl 4-amino-5-chloro-2-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro substituent enhances its potential for substitution reactions and receptor binding affinity compared to its non-chlorinated analogs .
Propiedades
IUPAC Name |
ethyl 4-amino-5-chloro-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-3-15-10(13)6-4-7(11)8(12)5-9(6)14-2/h4-5H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFMKNAYGAIHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1OC)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Q1: How do these compounds interact with 5-HT4 receptors and what are the downstream effects?
A: Studies show that esters of ethyl 4-amino-5-chloro-2-methoxybenzoate, particularly those with modifications on the 2-position with substituted piperidineethanol moieties, exhibit high affinity for 5-HT4 receptors. [, ] These compounds predominantly act as partial agonists, meaning they activate the receptor but to a lesser extent than the endogenous ligand, serotonin. [] This activation stimulates gastrointestinal motility. For instance, in the canine duodenum and jejunum, these compounds increase spike activity, mimicking the prokinetic effect of cisapride. [] This effect is mediated through pathways involving both 5-HT4 and muscarinic receptors. []
Q2: What are the advantages of these compounds compared to existing 5-HT4 receptor modulators like cisapride?
A: While cisapride is an effective prokinetic agent, it can induce tachycardia and prolong the QT interval, potentially leading to cardiac complications. [] Notably, the studied esters of this compound, even at high doses, do not exhibit these cardiac effects in preclinical models. [] This suggests a favorable safety profile compared to cisapride. This dissociation from cardiac effects is likely attributed to their distinct mechanism of action and potentially lower affinity for other receptors involved in cardiac function. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2-dimethyl-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5678610.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5678618.png)


![{6-hydroxy-4-[2-(methylamino)isonicotinoyl]-1,4-diazepan-1-yl}acetic acid](/img/structure/B5678634.png)

![N-(3,4-dihydro-2H-chromen-3-yl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5678649.png)
![(4E)-2-(2-fluorophenyl)-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B5678658.png)

![2-[4-(dimethylamino)benzylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5678666.png)

![1-methyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5678683.png)
![4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5678689.png)

